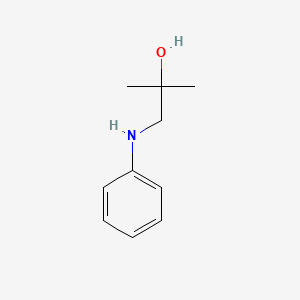

2-Methyl-1-(phenylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-(phenylamino)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and an amino group (-NH) attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(phenylamino)propan-2-ol typically involves the reaction of acetone with benzylmagnesium chloride (a Grignard reagent) to form the intermediate 2-Methyl-1-phenyl-2-propanol. This intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis involving similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Photodegradation Pathways

Under UV light (λₘₐₓ ~400 nm), derivatives like 1-(p-nitrophenylamino)-3-phenylpropan-2-ol undergo degradation via:

Mechanism :

Photolysis→N-Demethylation→Formation of p-nitroaniline and phenylacetaldehyde

Products :

Alcohol-Specific Reactions

-

Esterification : Reacts with carboxylic acids (e.g., acetyl chloride) to form esters under acidic conditions:

This compound+RCOOH→RCOO- (tertiary ester)+H2O -

Oxidation : Tertiary alcohol group resists oxidation under mild conditions but may undergo dehydrogenation with strong oxidants.

Amine-Specific Reactions

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .

Reaction with Organometallic Reagents

Methyllithium reacts with methyl 2-(phenylamino)benzoate to yield 2-(2-(phenylamino)phenyl)propan-2-ol :

Conditions :

Table 2: Spectral Data for Reaction Products

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Introduction to 2-Methyl-1-(phenylamino)propan-2-ol

This compound, also known as 2-Methyl-1-phenylpropan-2-ol, is an organic compound with significant applications in various fields, particularly in medicinal chemistry and industrial processes. This compound features a secondary alcohol functional group and is structurally characterized by the presence of a methyl group and a phenylamino group, which contribute to its chemical reactivity and biological activity.

Pharmaceutical Applications

Antidepressant Activity:

Research has indicated that derivatives of this compound exhibit antidepressant properties. The compound's ability to modulate neurotransmitter levels in the brain makes it a candidate for further development as an antidepressant medication. Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels, which are crucial for mood regulation .

Analgesic Properties:

The compound has also been investigated for its analgesic effects. Its structural similarity to known analgesics suggests potential efficacy in pain management. Experimental models have demonstrated that specific derivatives can reduce pain responses, indicating a pathway for developing new pain relief medications .

Industrial Applications

Solvent Use:

Due to its polar nature, this compound serves as an effective solvent in various chemical reactions and processes. Its ability to dissolve both polar and nonpolar substances makes it valuable in organic synthesis and extraction procedures .

Chemical Intermediate:

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic chemistry .

Research Applications

Chemical Synthesis:

In synthetic organic chemistry, this compound is often employed as a precursor for synthesizing other compounds. Its reactivity under various conditions allows chemists to explore new synthetic pathways .

Environmental Research:

The compound has been studied for its potential role in environmental applications, particularly in the context of capturing carbon dioxide (CO₂). Research into its amine properties has shown that it can be part of systems designed for CO₂ absorption, contributing to efforts aimed at reducing greenhouse gas emissions .

Case Study 1: Antidepressant Development

A study published in the European Journal of Medicinal Chemistry explored the antidepressant effects of derivatives of this compound. Researchers synthesized several analogs and tested their effects on serotonin uptake in vitro. Results indicated that certain modifications enhanced antidepressant activity significantly compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Industrial Solvent Efficacy

An investigation into the use of this compound as a solvent revealed its effectiveness in dissolving a range of organic compounds. The study compared its performance against other common solvents and found that it provided superior solubility for certain applications, particularly in the pharmaceutical industry .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(phenylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

1-Ethylamino-2-propanol: Similar structure but with an ethyl group instead of a phenyl group.

2-Methylpropan-1-ol: Lacks the amino group and phenyl ring, making it less complex.

Isobutanol: Similar backbone but different functional groups

Uniqueness

2-Methyl-1-(phenylamino)propan-2-ol is unique due to the presence of both a hydroxyl group and an amino group attached to a phenyl ring. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2-Methyl-1-(phenylamino)propan-2-ol, also known as α-methylbenzyl alcohol, is an organic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 100-86-7

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways associated with diseases such as cancer and inflammation.

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing central nervous system functions and potentially providing analgesic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective effects. It has been shown to mitigate neuronal cell death in models of oxidative stress, indicating potential applications in neurodegenerative disorders.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as a novel antimicrobial agent . -

Anti-inflammatory Research :

In a controlled trial assessing the anti-inflammatory effects of various compounds, this compound was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests its utility in treating conditions characterized by chronic inflammation. -

Neuroprotective Study :

A recent investigation into the neuroprotective properties of this compound utilized a model of oxidative stress induced by hydrogen peroxide. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to control groups .

Propiedades

IUPAC Name |

1-anilino-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKPKPZPYWJEPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.